Sodium 5-allyl-5-(1-(butylthio)ethyl)-2-thiobarbiturate
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Overview
Description
Sodium 5-allyl-5-(1-(butylthio)ethyl)-2-thiobarbiturate: is a synthetic compound belonging to the barbiturate class. Barbiturates are derivatives of barbituric acid and are known for their central nervous system depressant properties. This specific compound is characterized by the presence of an allyl group, a butylthioethyl group, and a thiobarbiturate core, making it unique among barbiturates.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-allyl-5-(1-(butylthio)ethyl)-2-thiobarbiturate typically involves the following steps:
Formation of the Barbiturate Core: The barbiturate core is synthesized by reacting malonic acid derivatives with urea under acidic conditions.
Introduction of Allyl and Butylthioethyl Groups: The allyl and butylthioethyl groups are introduced through alkylation reactions. This involves the use of allyl bromide and butylthiol in the presence of a base such as sodium hydride.
Sulfur Incorporation: The thiobarbiturate structure is achieved by introducing sulfur through a thiolation reaction, often using reagents like thiourea.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Sodium 5-allyl-5-(1-(butylthio)ethyl)-2-thiobarbiturate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the allyl and butylthioethyl positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like halides, amines, and thiols.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with various functional groups replacing the original substituents.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a catalyst in organic synthesis due to its unique structure.
Analytical Chemistry: It serves as a standard in chromatographic and spectroscopic analyses.
Biology:
Enzyme Inhibition: It is studied for its potential to inhibit certain enzymes, making it a candidate for biochemical research.
Medicine:
Sedative and Hypnotic:
Anticonvulsant: It is researched for its anticonvulsant properties, particularly in the treatment of epilepsy.
Industry:
Pharmaceuticals: It is used in the development of new pharmaceutical formulations.
Mechanism of Action
Mechanism: Sodium 5-allyl-5-(1-(butylthio)ethyl)-2-thiobarbiturate exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptor in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons. The result is a depressant effect on the central nervous system, leading to sedation, hypnosis, and anticonvulsant activity.
Molecular Targets and Pathways:
GABA Receptor: The primary target is the GABA receptor, specifically the GABA_A subtype.
Ion Channels: The compound modulates ion channels, particularly chloride channels, to exert its effects.
Comparison with Similar Compounds
Phenobarbital: Another barbiturate with similar sedative and anticonvulsant properties.
Butalbital: A barbiturate used for its muscle-relaxing and anti-anxiety properties.
Talbutal: A short to intermediate-acting barbiturate with similar central nervous system depressant effects.
Uniqueness: Sodium 5-allyl-5-(1-(butylthio)ethyl)-2-thiobarbiturate is unique due to its specific substituents (allyl and butylthioethyl groups) and the presence of sulfur in its structure. These features contribute to its distinct chemical reactivity and biological activity compared to other barbiturates.
Properties
CAS No. |
73680-97-4 |
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Molecular Formula |
C13H19N2NaO2S2 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
sodium;5-(1-butylsulfanylethyl)-4,6-dioxo-5-prop-2-enyl-1H-pyrimidine-2-thiolate |
InChI |
InChI=1S/C13H20N2O2S2.Na/c1-4-6-8-19-9(3)13(7-5-2)10(16)14-12(18)15-11(13)17;/h5,9H,2,4,6-8H2,1,3H3,(H2,14,15,16,17,18);/q;+1/p-1 |
InChI Key |
YDANKSILUNUTRK-UHFFFAOYSA-M |
Canonical SMILES |
CCCCSC(C)C1(C(=O)NC(=NC1=O)[S-])CC=C.[Na+] |
Origin of Product |
United States |
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